molecular formula C6H11O9P-2 B1260638 D-allose 6-phosphate(2-)

D-allose 6-phosphate(2-)

Cat. No. B1260638
M. Wt: 258.12 g/mol
InChI Key: VFRROHXSMXFLSN-BGPJRJDNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-allose 6-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of D-allose 6-phosphate;  major species at pH 7.3. It is a conjugate base of a D-allose 6-phosphate.

Scientific Research Applications

Anti-Proliferative Activities in Cancer

Research has shown that D-allose 6-phosphate (A6P) exhibits anti-proliferative activities against various human cancer cell lines. A study by Ishiyama et al. (2019) focused on synthesizing a derivative of A6P with biodegradable protecting groups. This derivative demonstrated a higher anti-proliferative activity against human leukemia cell lines compared to A6P itself, suggesting a potential for therapeutic applications in cancer treatment (Ishiyama et al., 2019).

Role in Plant Defense Mechanisms

D-allose 6-phosphate also plays a role in plant defense. Kano et al. (2013) found that D-allose induced resistance to Xanthomonas oryzae in rice leaves, triggering defense responses such as reactive oxygen species formation and gene expression of pathogenesis-related proteins. This resistance was attributed to the hexokinase-mediated conversion of D-allose to D-allose 6-phosphate, highlighting its potential use in agricultural applications for disease resistance in crops (Kano et al., 2013).

Enzymatic Production of Rare Sugars

The enzymatic properties and applications of phosphate sugar isomerases, including those that produce D-allose, have been explored. Kim et al. (2020) reviewed the potential of these enzymes in producing valuable rare sugars like D-allose for uses such as low-calorie sweeteners and pharmaceutical precursors (Kim, Kim, & Yeom, 2020).

Potential in Biotechnological Production

D-allose's potential in biotechnological production is significant. Lim & Oh (2011) discussed the pharmaceutical activities of D-allose, including its anti-cancer, anti-inflammatory, and immunosuppressant properties, and reviewed various methods of D-allose production using enzymes like ribose-5-phosphate isomerase (Lim & Oh, 2011).

properties

Molecular Formula

C6H11O9P-2

Molecular Weight

258.12 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/p-2/t3-,4+,5-,6+/m0/s1

InChI Key

VFRROHXSMXFLSN-BGPJRJDNSA-L

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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